molecular formula C24H17N3O4S B2427659 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361479-48-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2427659
CAS No.: 361479-48-3
M. Wt: 443.48
InChI Key: WTNDURLTDNCLRG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound of significant interest in biomedical research. While specific biological data for this precise molecule is not available in the public domain, its core structure combines a benzothiazole moiety, known for its diverse pharmacological profile, with a maleimide (2,5-dioxopyrrolidine) functional group. Benzothiazole derivatives have been extensively investigated and demonstrated potent anticancer properties in scientific studies, with some analogs acting as ROR1 inhibitors . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools . The incorporation of the 2,5-dioxopyrrolidin-1-yl group suggests potential reactivity as an electrophile, which can be utilized for further chemical functionalization or in bioconjugation applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in areas such as oncology, neuroscience, and chemical biology.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-20(18)32-24)25-23(31)14-4-3-5-16(12-14)27-21(29)10-11-22(27)30/h1-9,12-13,28H,10-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDURLTDNCLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a benzo[d]thiazole moiety , a hydroxyphenyl group , and a dioxopyrrolidinyl benzamide structure . These functional groups contribute to its chemical reactivity and interaction with biological targets.

Structural Feature Description
Benzo[d]thiazoleKnown for anti-cancer properties and potential enzyme inhibition.
HydroxyphenylEnhances solubility and bioavailability.
DioxopyrrolidinylMay facilitate interactions with various biological macromolecules.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
  • Cellular Interactions : The compound can form stable complexes with proteins, potentially modulating their activity and influencing cellular pathways.
  • Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated antimicrobial effects, suggesting that this compound may also possess similar properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation, which is beneficial in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : The structural components suggest potential efficacy against bacterial infections.

Case Studies

  • Antitumor Activity : A study evaluating the effects of benzothiazole derivatives on cancer cell lines found that compounds with similar structures significantly inhibited cell proliferation in vitro. The mechanism was linked to apoptosis induction via caspase activation .
  • Enzyme Interaction Studies : Research involving fluorescence spectroscopy demonstrated that the compound can bind to specific enzymes, altering their activity and suggesting a pathway for therapeutic applications in enzyme-related disorders.
  • Animal Model Testing : In vivo studies have indicated that the compound exhibits a favorable safety profile while effectively reducing tumor size in murine models of cancer when administered at specific dosages.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example:

  • Use coupling agents (e.g., EDCI or HOBt) for amide bond formation to minimize side reactions .
  • Monitor intermediate purity via HPLC to identify bottlenecks in synthetic steps .
  • Employ gradient recrystallization with solvents like DCM/hexane to isolate high-purity final products .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Orthogonal analytical methods are essential:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm backbone connectivity and functional groups (e.g., benzo[d]thiazole and dioxopyrrolidin rings) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • FT-IR spectroscopy to verify amide C=O stretches and hydroxyl groups .

Advanced: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO gaps) influencing receptor binding .
  • Perform molecular docking with target proteins (e.g., kinases) to prioritize derivatives with optimal steric and electronic complementarity .
  • Validate predictions with SAR studies , modifying substituents on the benzamide or thiazole moieties .

Advanced: How should researchers resolve contradictions in reported solubility or biological activity data?

Methodological Answer:

  • Conduct solubility assays in multiple buffers (e.g., PBS, DMSO/water mixtures) under standardized conditions to identify solvent-dependent discrepancies .
  • Re-evaluate bioactivity using isogenic cell lines to control for genetic variability in target expression .
  • Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Synthesize focused libraries with systematic modifications (e.g., replacing the dioxopyrrolidin ring with other electron-deficient groups) .
  • Corrogate in vitro potency (e.g., IC₅₀ values) with computational descriptors (e.g., logP, polar surface area) to identify key physicochemical drivers .
  • Use X-ray crystallography of compound-target complexes to map critical binding interactions .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Investigate metabolic stability via liver microsome assays to identify rapid degradation pathways .
  • Optimize formulation strategies (e.g., nanoemulsions or PEGylation) to improve bioavailability .
  • Perform pharmacokinetic profiling in rodent models to correlate plasma exposure with efficacy .

Advanced: What experimental approaches are suitable for assessing compound stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies at varying pH (1–10) and temperatures (4–40°C) to identify degradation products via LC-MS .
  • Use light-exposure tests (ICH guidelines) to evaluate photodegradation risks for the benzo[d]thiazole moiety .
  • Monitor hydrolytic stability of the dioxopyrrolidin group in simulated gastric fluid .

Advanced: How can researchers optimize reaction conditions for scale-up while maintaining selectivity?

Methodological Answer:

  • Screen heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) to reduce metal contamination in large-scale reactions .
  • Use flow chemistry to control exothermic reactions and improve heat/mass transfer .
  • Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

Advanced: What methodologies are effective for enhancing aqueous solubility without compromising activity?

Methodological Answer:

  • Introduce ionizable groups (e.g., sulfonate or tertiary amines) to the benzamide scaffold .
  • Formulate co-solvent systems (e.g., Cremophor EL/ethanol) for in vivo studies .
  • Develop amorphous solid dispersions with polymers like HPMCAS to improve dissolution rates .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

  • Use combinatorial screening in 3D tumor spheroids to model additive vs. synergistic effects .
  • Apply Chou-Talalay analysis to calculate combination indices (CI) for dose-response matrices .
  • Investigate target pathway crosstalk (e.g., kinase inhibition + DNA damage response) via transcriptomic profiling .

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